molecular formula C23H31N7O2 B2860678 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920184-29-8

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No. B2860678
CAS RN: 920184-29-8
M. Wt: 437.548
InChI Key: SXWCWKDJDLWNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . It has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Antimicrobial Activities

Some derivatives related to the core structure have been synthesized and evaluated for their antimicrobial activities. Compounds with modifications in the triazole and pyrimidine rings demonstrated good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

5-HT2 Antagonist Activity

Research into derivatives with structural similarities to the compound has led to the discovery of molecules with potent 5-HT2 antagonist activity. This indicates potential applications in treating disorders related to serotonin imbalance, such as depression and anxiety (Watanabe et al., 1992).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing structural resemblance have shown promising antihypertensive activity in both in vitro and in vivo models, suggesting potential for development into new antihypertensive drugs (Bayomi et al., 1999).

PET Tracer Development

The synthesis and preclinical evaluation of compounds structurally related for PET imaging of cerebral adenosine A2A receptors highlight the application in neuroimaging, particularly for conditions like Parkinson's disease. The tracer showed favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).

Anti-Bone Cancer Activity

Derivatives have been synthesized and evaluated for their in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies also indicated potential antiviral activity, demonstrating the versatility of such compounds in drug development (Lv et al., 2019).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug design, discovery, and development . Future research could focus on exploring the potential of “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” and similar compounds for various therapeutic applications. Additionally, further studies could investigate the synthesis, chemical reactions, mechanism of action, and safety profile of this specific compound.

properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O2/c1-4-7-17(8-5-2)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)18-9-6-10-19(15-18)32-3/h6,9-10,15-17H,4-5,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWCWKDJDLWNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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